6-Chloro-3-iodo-4-nitro-1H-indazole

Übersicht

Beschreibung

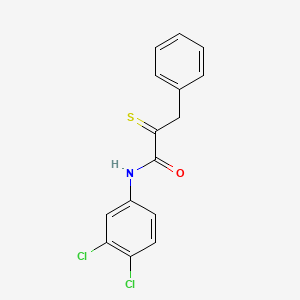

6-Chloro-3-iodo-4-nitro-1H-indazole is a chemical compound with the molecular formula C7H3ClIN3O2 . It has a molecular weight of 323.48 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of indazole derivatives, including 6-Chloro-3-iodo-4-nitro-1H-indazole, has been a subject of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 6-Chloro-3-iodo-4-nitro-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis

Indazole derivatives, including 6-Chloro-3-iodo-4-nitro-1H-indazole, have been used in various chemical reactions . For instance, Zhao et al. disclosed novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives and assessed their potency as tyrosine kinase fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy .Physical And Chemical Properties Analysis

6-Chloro-3-iodo-4-nitro-1H-indazole is a solid substance . It has a molecular weight of 323.48 and a molecular formula of C7H3ClIN3O2 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Antihypertensive Agents

6-Chloro-3-iodo-4-nitro-1H-indazole: has potential applications as an antihypertensive agent. Indazole derivatives have been studied for their ability to act on the cardiovascular system to lower blood pressure. The structural motif of indazole is considered beneficial in the design of new antihypertensive drugs .

Anticancer Therapeutics

The compound’s utility in cancer research is significant due to its role in the synthesis of compounds with anticancer properties. Indazoles can inhibit key pathways involved in cancer cell proliferation and survival, making them valuable in developing novel oncology treatments .

Antidepressant Formulations

Indazole compounds, including 6-Chloro-3-iodo-4-nitro-1H-indazole , are explored for their antidepressant effects. By interacting with the central nervous system, they can influence neurotransmitter levels and receptor activities, which are critical in managing depression .

Anti-inflammatory Applications

The anti-inflammatory properties of indazole derivatives make them suitable for research into treatments for inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from symptoms and potentially halting disease progression .

Antibacterial Agents

Research into indazole-based antibacterial agents is ongoing, with 6-Chloro-3-iodo-4-nitro-1H-indazole being a key intermediate in the synthesis of compounds that can combat bacterial infections. Its structure allows for the creation of molecules that can interfere with bacterial cell functions .

Respiratory Disease Treatment

Indazoles are being investigated as selective inhibitors of phosphoinositide 3-kinase δ, which is a promising target for treating respiratory diseases. This application is particularly relevant for conditions like asthma and chronic obstructive pulmonary disease .

Enzyme Inhibition

This compound is also important in the study of enzyme inhibitors. Indazole derivatives can inhibit enzymes like HIV protease, aldol reductase, and acetylcholinesterase, which are therapeutic targets for various diseases, including HIV/AIDS and Alzheimer’s disease .

Synthetic Methodology Development

6-Chloro-3-iodo-4-nitro-1H-indazole: serves as a building block in developing new synthetic methodologies for constructing indazole frameworks. These methodologies are crucial for the efficient synthesis of pharmacologically active indazole derivatives .

Safety and Hazards

The safety information for 6-Chloro-3-iodo-4-nitro-1H-indazole indicates that it is a dangerous compound . The hazard statements include H301, H311, and H331, which suggest that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Zukünftige Richtungen

The future directions for research on 6-Chloro-3-iodo-4-nitro-1H-indazole and other indazole derivatives are likely to continue focusing on their synthesis and potential applications in medicinal chemistry . Given their wide range of pharmacological activities, these compounds may serve as important building blocks for the development of new drugs .

Eigenschaften

IUPAC Name |

6-chloro-3-iodo-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClIN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADCULZWTHEJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646324 | |

| Record name | 6-Chloro-3-iodo-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885519-97-1 | |

| Record name | 6-Chloro-3-iodo-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1371807.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)

![3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1371809.png)

![N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1371810.png)

![[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol](/img/structure/B1371811.png)

![3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride](/img/structure/B1371814.png)

![4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde](/img/structure/B1371818.png)